Benzamide, N-[bis(cyclohexylamino)methylene]- is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is classified under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid is replaced by an amide group. The specific structure of Benzamide, N-[bis(cyclohexylamino)methylene]- includes a benzamide core substituted with a bis(cyclohexylamino)methylene moiety.
The compound can be sourced from various chemical suppliers and is identified by the CAS number 6074-63-1. It falls under the broader class of organic compounds, specifically amides, which are known for their diverse biological activities and applications in pharmaceuticals. The IUPAC name for this compound is N-(N,N'-dicyclohexylcarbamimidoyl)benzamide .
The synthesis of Benzamide, N-[bis(cyclohexylamino)methylene]- typically involves the following steps:
In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency by providing precise control over reaction parameters .
The molecular formula for Benzamide, N-[bis(cyclohexylamino)methylene]- is C20H29N3O, with a molecular weight of 327.5 g/mol. Its structural representation can be summarized as follows:
This structure indicates the presence of two cyclohexyl groups attached to a nitrogen atom within the amide framework, contributing to its unique chemical properties .
Benzamide, N-[bis(cyclohexylamino)methylene]- can participate in several types of chemical reactions:
| Property | Value |
|---|---|
| CAS Number | 6074-63-1 |
| Molecular Formula | C20H29N3O |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | N-(N,N'-dicyclohexylcarbamimidoyl)benzamide |
| InChI | InChI=1S/C20H29N3O/c24... |
| InChI Key | RZPSHHIAZGMUGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC(=NC2CCCCC2)NC(=O)C3=CC=CC=C3 |
These properties indicate that Benzamide, N-[bis(cyclohexylamino)methylene]- has a relatively high molecular weight with significant steric bulk due to the cyclohexyl groups, which may influence its solubility and reactivity .
Benzamide derivatives, including Benzamide, N-[bis(cyclohexylamino)methylene]-, have shown promise in various scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: